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Eperezolid-d8

LC-MS/MS quantification isotope dilution mass spectrometry stable isotope-labeled internal standard

Quantifying eperezolid in biological matrices without a structurally matched internal standard compromises LC-MS/MS accuracy due to differential matrix effects and ionization variability. Eperezolid-d8 is the only commercially available octadeuterated analog that fully matches eperezolid's structure while providing a +8 Da mass shift-eliminating spectral cross-talk from the analyte's natural isotopologues. • +8 Da label on the piperazine ring ensures complete MRM transition resolution from the analyte (m/z 395) and its ¹³C/²H isotopologues • Enables FDA/EMA-compliant isotope-dilution quantification in plasma, tissue homogenate, and broth microdilution matrices • Supplied as neat solid, ≥95% chemical purity; ships at ambient temperature; store at -20°C

Molecular Formula C₁₈H₁₅D₈FN₄O₅
Molecular Weight 402.45
Cat. No. B1164385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEperezolid-d8
SynonymsN-[[(5S)-3-[3-Fluoro-4-[4-(hydroxyacetyl)-1-piperazinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide-d8;  (S)-N-[[3-[3-fluoro-4-[4-(hydroxyacetyl)-1-piperazinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide-d8;  PNU 100592-d8;  U 100592-d8
Molecular FormulaC₁₈H₁₅D₈FN₄O₅
Molecular Weight402.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eperezolid-d8: Deuterated Oxazolidinone Analytical Standard for LC-MS/MS Quantification


Eperezolid-d8 (CAS 165800-04-4, molecular formula C₁₈H₁₅D₈FN₄O₅, molecular weight 402.45 g/mol) is the octadeuterated isotope-labeled analog of the oxazolidinone antibiotic eperezolid (PNU-100592, U-100592). The parent compound eperezolid (MW 394.40 g/mol) is a synthetic protein synthesis inhibitor that binds specifically to the bacterial 50S ribosomal subunit and was advanced to Phase III clinical development before discontinuation in favor of linezolid (PNU-100766) [1][2]. The eight deuterium atoms in Eperezolid-d8 are incorporated at positions 4, 5, 6, and 7 of the piperazine ring (two deuterium atoms per position), as confirmed by the InChI specification i4D2,5D2,6D2,7D2, providing a nominal +8 Da mass shift relative to the unlabeled analyte . The compound is supplied as a neat solid with typical chemical purity of ≥95% and is intended exclusively as an analytical internal standard for mass spectrometry-based quantification .

Why Eperezolid-d8 Cannot Be Replaced by Linezolid-d3 or Unlabeled Eperezolid in Quantitative Bioanalysis


Eperezolid-d8 occupies a unique analytical niche that neither unlabeled eperezolid nor alternative deuterated oxazolidinones can fill. Unlabeled eperezolid (MW 394.40) cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the target analyte, making it impossible to deconvolve analyte signal from internal standard signal in LC-MS/MS workflows [1]. The most common deuterated oxazolidinone alternative, linezolid-d3, possesses only a +3 Da mass shift and differs structurally at the piperazine/morpholine C-ring substitution—eperezolid carries a 4-(hydroxyacetyl)piperazine moiety whereas linezolid bears a morpholine ring—resulting in different chromatographic retention, ionization efficiency, and matrix effect profiles that compromise the fundamental assumption of identical behavior between analyte and internal standard [2][3]. Eperezolid-d8, with its +8 Da mass shift specifically on the piperazine ring, is the only commercially available deuterated form that matches eperezolid's exact chemical structure while providing sufficient mass separation to avoid spectral crosstalk with the analyte's natural isotopic envelope .

Eperezolid-d8 Quantitative Differentiation Evidence: Head-to-Head Data vs. Comparators


Evidence 1: +8 Da Mass Shift Provides Baseline Spectral Separation from Unlabeled Eperezolid

Eperezolid-d8 produces a protonated molecular ion [M+H]⁺ at m/z 403.4 (nominal), derived from its molecular weight of 402.45 g/mol, compared to m/z 395.4 for unlabeled eperezolid (MW 394.40 g/mol). This represents a nominal mass shift of +8 Da, confirmed by the replacement of eight hydrogen atoms (1.008 Da each) on the piperazine ring with eight deuterium atoms (2.014 Da each) [1]. In contrast, the most widely available deuterated oxazolidinone alternative, linezolid-d3, provides only a +3 Da shift, which can be insufficient to fully resolve the internal standard signal from the M+2 or M+3 natural isotopic peaks of the analyte at typical clinical concentrations . The +8 Da shift of Eperezolid-d8 places the internal standard mass channel well outside the natural isotopic envelope of eperezolid (monoisotopic mass 394.17 Da), eliminating cross-talk that would otherwise compromise quantification accuracy at low ng/mL concentrations [2].

LC-MS/MS quantification isotope dilution mass spectrometry stable isotope-labeled internal standard

Evidence 2: Eperezolid MIC90 Is Up to Twofold Lower Than Linezolid Against Key Gram-Positive Pathogens

In a direct comparative study by Zurenko et al. (1996) testing eperezolid (U-100592) and linezolid (U-100766) against clinical bacterial isolates, eperezolid demonstrated MIC90 values that were twofold lower than those of linezolid against five organism groups: methicillin-resistant Staphylococcus epidermidis (1 vs. 2 µg/mL), Enterococcus faecalis (2 vs. 4 µg/mL), Enterococcus faecium (2 vs. 4 µg/mL), Streptococcus pyogenes (1 vs. 2 µg/mL), and Streptococcus pneumoniae (0.50 vs. 1 µg/mL) [1]. A confirmatory study by Jones et al. (1996) across 659+ isolates corroborated that eperezolid MIC90 values were slightly lower than those of linezolid for some staphylococci and enterococci (1 vs. 2 µg/mL) [2][3]. A comprehensive review source further quantifies this advantage, reporting MIC90 ratios (eperezolid:linezolid) of 2, 2, 1, 1, and 2 for pneumococci, penicillin-intermediate-resistant pneumococci, methicillin-susceptible S. aureus, methicillin-resistant S. aureus, and E. faecium respectively—indicating eperezolid is comparable to or up to twofold more active than linezolid [4]. However, this potency advantage is organism-dependent: against Listeria monocytogenes, eperezolid is notably less active (MIC90 8.0 µg/mL vs. linezolid 2.0 µg/mL), demonstrating that the two oxazolidinones are not interchangeable for susceptibility testing [5].

antibacterial susceptibility MIC90 comparison gram-positive pathogens

Evidence 3: Eperezolid Exhibits Measurably Distinct Translation Inhibition IC50 vs. Linezolid in E. coli Cell-Free Assay

In a direct head-to-head mechanistic study by Shinabarger et al. (1997), both eperezolid (U-100592) and linezolid (U-100766) were tested in an E. coli cell-free transcription-translation assay under identical conditions. Linezolid inhibited protein synthesis with an IC50 of 1.8 µM, whereas eperezolid exhibited an IC50 of 2.5 µM, representing a 1.4-fold difference (eperezolid is 39% less potent in this assay) [1]. The authors further demonstrated that the IC50 of eperezolid is RNA-template-concentration-dependent: at 128 µg/mL of MS2 phage RNA, the IC50 was 50 µM, while at 32 µg/mL it decreased to 20 µM—a 2.5-fold shift [1]. This template-dependence was shared by the translation initiation inhibitor kasugamycin but not by elongation inhibitor streptomycin, confirming that eperezolid acts specifically at the initiation phase [1]. In a separate study, Lin et al. (1997) determined that ¹⁴C-labeled eperezolid binds specifically and dose-dependently to the E. coli 50S ribosomal subunit with a dissociation constant (Kd) of approximately 20 µM, competitively inhibited by chloramphenicol and lincomycin [2]. The distinct IC50 values confirm that eperezolid and linezolid, while sharing the same target, are mechanistically non-identical and cannot be used interchangeably as analytical reference standards.

translation inhibition cell-free assay IC50 mechanism of action

Evidence 4: Piperazine-Ring-Specific d8 Labeling Enables Metabolic Pathway Discrimination Inaccessible to d3 or Uniformly-Labeled Standards

Eperezolid-d8 is selectively deuterated on the piperazine C-ring at all eight aliphatic positions (confirmed by InChI specification i4D2,5D2,6D2,7D2), whereas the oxazolidinone core, fluorophenyl ring, acetamide side chain, and hydroxyacetyl group remain protiated . This regioselective labeling pattern provides a specific analytical advantage: metabolic modifications to the piperazine ring (e.g., N-dealkylation, hydroxylation, ring opening) will result in mass shifts that differ from those caused by modifications to non-deuterated portions of the molecule, enabling fragment-level discrimination of metabolic soft spots [1]. In contrast, linezolid-d3 carries deuterium on its acetamide methyl group, and alternative eperezolid isotopologues (if labeled uniformly or at different positions) would generate different metabolite mass signatures, potentially obscuring the origin of specific metabolic transformations . The piperazine ring of eperezolid is a known site of oxidative metabolism; C-D bonds at these positions exhibit a primary kinetic isotope effect (kH/kD) that can slow CYP-mediated oxidation, making Eperezolid-d8 particularly valuable for metabolic stability studies where the goal is to differentiate piperazine-mediated clearance from alternative metabolic routes .

metabolic pathway tracing site-specific deuteration piperazine metabolism metabolite identification

Evidence 5: Identical Postantibiotic Effect (PAE) Duration but Divergent In Vivo Efficacy vs. Linezolid

Rybak et al. (1998) demonstrated in a direct head-to-head comparison that eperezolid and linezolid produce identical postantibiotic effects (PAE) of 0.8 ± 0.5 h against S. aureus, S. epidermidis, E. faecalis, and E. faecium at both 1× and 4× MIC [1]. Both compounds were bacteriostatic in time-kill studies at 4× MIC against all four organism groups [1]. Despite these in vitro similarities, a separate in vivo study in a rat intra-abdominal abscess model revealed divergent efficacy: at 25 mg/kg twice daily, linezolid produced small but statistically significant reductions in E. faecalis abscess bacterial density, whereas eperezolid was ineffective at this dose; at 100 mg/kg/day, linezolid achieved an approximately 100-fold (2 log10) reduction in viable cells per gram of abscess [2]. Against E. faecium, intravenous eperezolid and oral linezolid both reduced bacterial densities by approximately 2 log10 CFU/g [2]. This in vitro–in vivo discordance—identical PAE and MIC values yet divergent efficacy—means that eperezolid cannot be treated as a simple linezolid surrogate in PK/PD models, and accurate quantification of eperezolid tissue concentrations using its matched deuterated internal standard (Eperezolid-d8) is essential for interpreting eperezolid-specific exposure-response relationships [3].

postantibiotic effect time-kill kinetics in vivo efficacy intra-abdominal abscess model

Eperezolid-d8: Optimal Research and Industrial Application Scenarios for Procurement Decision-Making


Scenario 1: Regulated LC-MS/MS Bioanalysis of Eperezolid in Plasma and Tissue for PK/PD Studies

Eperezolid-d8 is the only commercially available internal standard that matches the exact chemical structure of eperezolid while providing the +8 Da mass shift required for robust isotope-dilution LC-MS/MS quantification in compliance with FDA and EMA bioanalytical method validation guidelines . In a typical workflow, the internal standard is spiked into plasma or tissue homogenate at the initial sample preparation step, co-extracted with the analyte, and used to correct for extraction recovery, matrix effects, and ionization variability. The +8 Da separation ensures that the internal standard MRM transition (e.g., m/z 403 → product ion) is fully resolved from both the analyte (m/z 395) and its natural-abundance ¹³C and ²H isotopologues, eliminating the cross-talk that plagues d3-labeled alternatives at therapeutic concentrations . This capability is critical because eperezolid's discontinued clinical development status (Phase III termination) means that existing PK data are limited, and any new eperezolid research—whether for tuberculosis, resistant gram-positive infections, or autophagy-related host-directed therapy—requires de novo generation of accurate concentration-time profiles [1].

Scenario 2: Metabolic Soft-Spot Mapping Using Piperazine-Ring-Specific Deuterium Labeling

The selective incorporation of eight deuterium atoms on the piperazine ring of Eperezolid-d8 makes it uniquely suited for in vitro metabolite identification and metabolic soft-spot mapping studies. When incubated with human liver microsomes or hepatocytes, metabolites arising from piperazine oxidation (N-dealkylation, hydroxylation, ring opening) will exhibit mass shifts that are diagnostically distinct from those generated by modification of non-deuterated regions (oxazolidinone ring hydrolysis, acetamide cleavage, or fluorophenyl hydroxylation) . This regioselective labeling enables researchers to distinguish whether a given metabolite originates from piperazine-mediated clearance (a known liability that contributed to eperezolid's inferior pharmacokinetic profile relative to linezolid) versus alternative metabolic routes, without the need for time-consuming ¹³C-labeled analog synthesis . This application is directly relevant for medicinal chemistry programs aiming to design next-generation oxazolidinones with improved metabolic stability by modifying the piperazine C-ring while retaining antibacterial potency [1].

Scenario 3: Eperezolid Reference Standard for Antibacterial Susceptibility Testing and Method Validation

Although eperezolid was discontinued from clinical development, it remains a valuable reference compound for oxazolidinone structure-activity relationship (SAR) studies and for validating antibacterial susceptibility testing methods. Eperezolid-d8 serves as the matched internal standard for quantifying eperezolid concentrations in broth microdilution and time-kill assay matrices, ensuring that reported MIC values reflect true drug exposure rather than artifacts from drug adsorption, degradation, or precipitation . This is especially important given that eperezolid's MIC90 is up to twofold lower than linezolid's against certain organisms (including MRSE and enterococci), meaning that susceptibility testing with linezolid cannot substitute for eperezolid-specific assays in SAR programs . Additionally, the disk diffusion interpretive criteria established by Biedenbach and Jones (1997) for both eperezolid and linezolid provide a validated framework for quality control that requires eperezolid reference material; Eperezolid-d8 can be used to verify eperezolid disk content and stability [1].

Scenario 4: Host-Directed Autophagy Research Using Eperezolid as a Chemical Probe

Eperezolid has been reported to induce host cell autophagy to enhance the clearance of intracellular mycobacteria, including Mycobacterium tuberculosis, representing a research application distinct from its direct antibacterial activity . In this context, Eperezolid-d8 is essential for accurately quantifying intracellular eperezolid concentrations in macrophage infection models via LC-MS/MS, enabling correlation between cellular drug exposure and autophagy induction. The piperazine-specific d8 labeling further allows researchers to distinguish between parent drug and intracellular metabolites that may contribute to or attenuate the autophagy effect, providing mechanistic insight that unlabeled eperezolid or linezolid-based standards cannot deliver . This application is particularly relevant given renewed interest in oxazolidinones for tuberculosis, where all novel oxazolidinones except posizolid and eperezolid have shown positive preclinical outcomes, and understanding the molecular basis for eperezolid's lack of in vivo efficacy in TB models requires robust analytical methodology [1].

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